N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide
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Overview
Description
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide is a complex organic compound that features an indole core, a pyrrolidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind with high affinity to various receptors, while the pyrrolidine ring and trifluoromethyl group contribute to the compound’s overall biological activity . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have similar structural features and are used in various medicinal applications.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, exhibit similar chemical reactivity and are used in different chemical processes.
Uniqueness
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide is unique due to the combination of its indole core, pyrrolidine ring, and trifluoromethyl group. This unique structure imparts specific biological activities and chemical reactivity that are not commonly found in other compounds.
Properties
Molecular Formula |
C23H21F3N4O3 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)17-2-1-3-18(12-17)30-13-16(11-20(30)31)22(33)29-9-8-28-21(32)15-5-4-14-6-7-27-19(14)10-15/h1-7,10,12,16,27H,8-9,11,13H2,(H,28,32)(H,29,33) |
InChI Key |
SOQBLSDMSUGVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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